molecular formula C13H9F3O3S B12680217 1-(Phenylsulphonyl)-4-(trifluoromethoxy)benzene CAS No. 87750-50-3

1-(Phenylsulphonyl)-4-(trifluoromethoxy)benzene

Cat. No.: B12680217
CAS No.: 87750-50-3
M. Wt: 302.27 g/mol
InChI Key: LQTPOHOWUNBYEE-UHFFFAOYSA-N
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Description

1-(Phenylsulphonyl)-4-(trifluoromethoxy)benzene is an organic compound characterized by the presence of a phenylsulphonyl group and a trifluoromethoxy group attached to a benzene ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

The synthesis of 1-(Phenylsulphonyl)-4-(trifluoromethoxy)benzene typically involves the introduction of the trifluoromethoxy group and the phenylsulphonyl group onto a benzene ring. One common method involves the reaction of phenylsulfonyl chloride with 4-(trifluoromethoxy)aniline under suitable conditions to yield the desired product. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-(Phenylsulphonyl)-4-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(Phenylsulphonyl)-4-(trifluoromethoxy)benzene has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 1-(Phenylsulphonyl)-4-(trifluoromethoxy)benzene exerts its effects involves its ability to form electron donor-acceptor complexes. This property is particularly useful in photoredox reactions, where the compound can undergo single electron transfer (SET) reactions under visible light irradiation. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

1-(Phenylsulphonyl)-4-(trifluoromethoxy)benzene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the phenylsulphonyl and trifluoromethoxy groups, which impart distinct reactivity and properties compared to other fluorinated aromatic compounds.

Properties

CAS No.

87750-50-3

Molecular Formula

C13H9F3O3S

Molecular Weight

302.27 g/mol

IUPAC Name

1-(benzenesulfonyl)-4-(trifluoromethoxy)benzene

InChI

InChI=1S/C13H9F3O3S/c14-13(15,16)19-10-6-8-12(9-7-10)20(17,18)11-4-2-1-3-5-11/h1-9H

InChI Key

LQTPOHOWUNBYEE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F

Origin of Product

United States

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